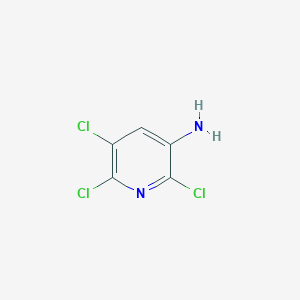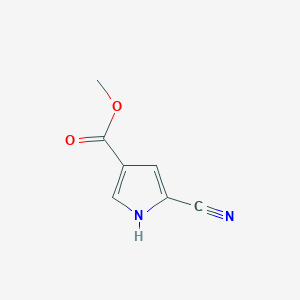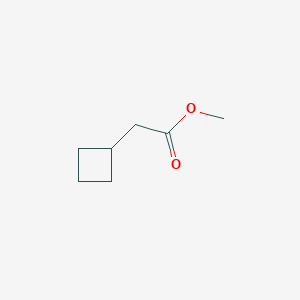
5-(4-Bromophenyl)pyrrolidin-2-one
概要
説明
5-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 207989-90-0. It has a molecular weight of 240.1 and its IUPAC name is this compound . It is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including this compound, are characterized by their target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .It is typically stored in a dry room at normal temperature .
科学的研究の応用
Conformational Analysis
5-(4-Bromophenyl)pyrrolidin-2-one has been a subject of interest in conformational analysis studies. Research by Fujiwara, Varley, and van der Veen (1977) demonstrated that 1-(2-bromophenyl)pyrrolidin-2-one, a compound closely related to this compound, is substantially non-planar in solution. This non-planarity was also observed in its solid-state structure, highlighting a significant dihedral angle between its phenyl and five-membered rings (Fujiwara, Varley, & van der Veen, 1977).
Potential Antithrombin Activity
The compound has potential applications in the field of thrombin inhibition. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives with a structure including the this compound moiety. These derivatives demonstrated potential as thrombin inhibitors according to comprehensive molecular docking studies (Ayan et al., 2013).
Structural Analysis in Enaminones
Balderson et al. (2007) analyzed hydrogen-bonding patterns in enaminones, including compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study revealed the presence of bifurcated intra- and intermolecular hydrogen bonding, contributing to a deeper understanding of the structural characteristics and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Applications in Synthesis of Novel Compounds
The synthesis of novel compounds using this compound as an intermediate has been explored in various studies. For example, synthesis techniques have been developed for creating novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating the compound's utility in organic synthesis and pharmaceutical research (Ahmad et al., 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that pyrrolidin-2-one derivatives, which include 5-(4-bromophenyl)pyrrolidin-2-one, are known to interact with various biological targets . These targets are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The formation of pyrrolidin-2-ones, including this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidin-2-one derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with pyrrolidin-2-one derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
5-(4-Bromophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell types, the compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but its degradation can occur over time, leading to the formation of by-products. Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and alterations in metabolic activity.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed important insights into its pharmacological properties . The compound exhibits dose-dependent effects, with low doses generally being well-tolerated and higher doses potentially leading to toxic or adverse effects. For example, at high doses, this compound may cause hepatotoxicity or nephrotoxicity in animal models. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions, such as oxidation and conjugation, which are mediated by enzymes like cytochrome P450s. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects . The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can determine its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism.
特性
IUPAC Name |
5-(4-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCJXIUAVSTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476599 | |
| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207989-90-0 | |
| Record name | 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)




![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)


